5-bromo-3-methoxy-2-methyl-3H-pyridin-4-one
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Overview
Description
5-Bromo-3-methoxy-2-methylpyridin-4-ol is a chemical compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-methylpyridin-4-ol can be achieved through several methodsThis can be done using bromine in acetic acid at elevated temperatures . Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild conditions .
Industrial Production Methods
Industrial production of 5-Bromo-3-methoxy-2-methylpyridin-4-ol typically involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-methylpyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Bromine in Acetic Acid: Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions with arylboronic acids.
Scientific Research Applications
5-Bromo-3-methoxy-2-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine-3-carboxylic acid
- 5-Bromo-4-methoxy-2-methylpyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
5-Bromo-3-methoxy-2-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
5-Bromo-3-methoxy-2-methyl-3H-pyridin-4-one is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and methoxy group attached to a pyridine ring, which contributes to its unique reactivity and biological activity. The compound's molecular weight is approximately 188.02 g/mol, and it is often utilized as a building block in the synthesis of more complex organic molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly Escherichia coli, where it demonstrated an inhibition value of 91.95% against biofilm formation . The compound's structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor functions, making it a candidate for treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various biological models. This effect is crucial for developing treatments for inflammatory diseases where cytokine levels are elevated.
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is known to participate in Suzuki-Miyaura cross-coupling reactions, which are significant in synthesizing biologically active compounds. This reaction pathway indicates that the compound may act as an intermediate in synthesizing other pharmacologically active derivatives.
Pharmacokinetics
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound has favorable ADME characteristics, which may facilitate its use in clinical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A series of derivatives were synthesized and tested for their antibacterial properties. The most potent derivative exhibited over 90% inhibition against E. coli biofilm formation .
- Anti-thrombolytic Activity : In vitro studies showed that certain derivatives had significant anti-thrombolytic effects, suggesting potential applications in cardiovascular therapies .
- Cytotoxicity : The compound's derivatives were evaluated for cytotoxic effects against various cancer cell lines, revealing moderate to high cytotoxicity in some cases .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Bromo-3-methoxy-2-methylpyridin-4-one | Contains bromine; similar methoxy and methyl groups | Halogen substitution alters reactivity and properties |
3-Methoxy-N-methylpyridin-4-one | N-Methyl substitution instead of methyl | Alters nitrogen functionality affecting biological activity |
2-Methylpyridine | Lacks methoxy group; simpler structure | Less complex; fewer potential interactions |
This table illustrates how the unique combination of substituents in this compound enhances its reactivity and biological activity compared to structurally similar compounds.
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-methyl-3H-pyridin-4-one |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(11-2)6(10)5(8)3-9-4/h3,7H,1-2H3 |
InChI Key |
LNOWYJIOTUBKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)C1OC)Br |
Origin of Product |
United States |
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